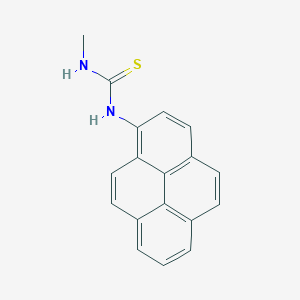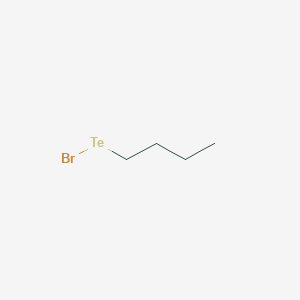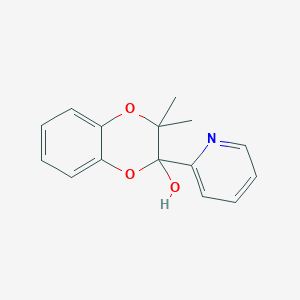
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- is a complex organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- typically involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the pyridine and dimethyl groups. One common method involves the use of 1,4-benzodioxane-6-amine as a starting material, which is reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxins, which can have different functional groups attached to the benzodioxin ring.
Aplicaciones Científicas De Investigación
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin: A simpler analog without the pyridine and dimethyl groups.
2,3-Dihydro-1,4-benzodioxin-6-ol: A related compound with a hydroxyl group on the benzodioxin ring.
1,4-Benzodioxin-2-methanol: Another analog with a methanol group attached to the benzodioxin ring.
Uniqueness
1,4-Benzodioxin-2-ol, 2,3-dihydro-3,3-dimethyl-2-(2-pyridinyl)- is unique due to its specific structural features, including the presence of both pyridine and dimethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
137838-46-1 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-pyridin-2-yl-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C15H15NO3/c1-14(2)15(17,13-9-5-6-10-16-13)19-12-8-4-3-7-11(12)18-14/h3-10,17H,1-2H3 |
Clave InChI |
DHILTVHLZQMNLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC2=CC=CC=C2O1)(C3=CC=CC=N3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
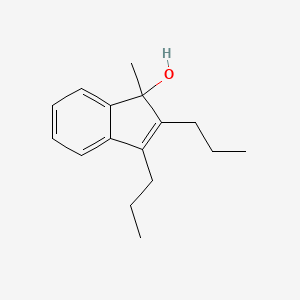
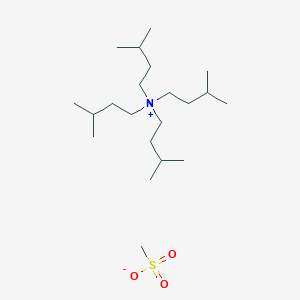
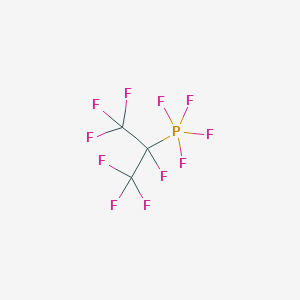

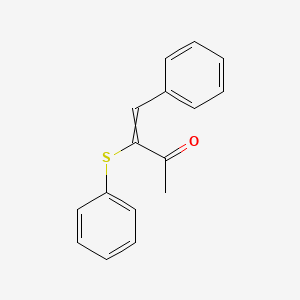
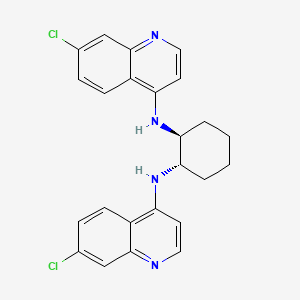


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
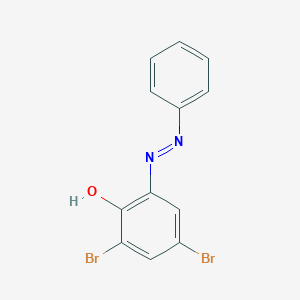
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)
